2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide
Overview
Description
2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a benzamide core, and a hydrazinyl ethylidene moiety
Preparation Methods
The synthesis of 2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 1-phenylethylidene hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with benzamide: The hydrazone intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: It is explored for use in the development of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Research: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide include:
This compound derivatives: These compounds have similar structures but with different substituents on the benzamide or hydrazinyl moieties.
Benzamide derivatives: Compounds like N-(2-methoxybenzyl)benzamide share the benzamide core but differ in the attached functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(14-8-4-3-5-9-14)20-21-17(22)12-19-18(23)15-10-6-7-11-16(15)24-2/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESVHSBFKIZUOI-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1OC)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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